molecular formula C8H6N2O5 B14082445 Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone CAS No. 10071-45-1

Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone

Cat. No.: B14082445
CAS No.: 10071-45-1
M. Wt: 210.14 g/mol
InChI Key: DICUVUJLYNKAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone is a heterocyclic compound featuring fused pyridazine and oxadiazepine rings with four ketone groups. Its unique structure combines nitrogen and oxygen atoms within a bicyclic framework, conferring distinct electronic and steric properties.

Properties

CAS No.

10071-45-1

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

1,5-dihydropyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10-tetrone

InChI

InChI=1S/C8H6N2O5/c11-5-1-2-6(12)10-4-8(14)15-7(13)3-9(5)10/h1-2H,3-4H2

InChI Key

DICUVUJLYNKAOO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC(=O)CN2N1C(=O)C=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridazinones with sodium sulfide . The reaction conditions often require controlled temperatures and the use of solvents such as chloroform or ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and yield maximization, would apply.

Chemical Reactions Analysis

Types of Reactions

Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridazino[1,2-d][1,4,5]oxadiazepine-2,4,7,10(1H,5H)-tetrone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for microbial growth or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous heterocycles in terms of synthesis, structural features, and functional properties.

Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-dione

  • Synthesis: Formed via autoxidation of 4-hydrazinylquinolin-2(1H)-ones. Reaction mechanisms involve intramolecular cyclization and oxidative coupling, confirmed by X-ray crystallography and DFT calculations .
  • Structural Differences: Contains two fused quinoline rings instead of an oxadiazepine system.
  • Applications : Primarily explored for optoelectronic materials due to extended π-conjugation .

Pyridazino[4,5-b]quinolin-10(5H)-one Derivatives

  • Synthesis: Derived from 5-aminopyridazin-4-yl o-fluorophenyl ketone intermediates. High yields (>80%) are achieved through N-benzylation and hydrolysis sequences .
  • Structural Differences: Replaces the oxadiazepine ring with a quinoline moiety. The fluorine substituent in intermediates enhances electrophilicity, influencing reactivity in cross-coupling reactions .
  • Applications : Investigated as diaza analogs of acridone and xanthone for photodynamic therapy .

Pyrido[3,4-b]pyrrolo[1,2-e][1,4,5]oxadiazepines

  • Synthesis: Prepared via cyclocondensation of aminopyrroles with diketones. Key derivatives include 5-methyl-substituted analogs .
  • Structural Differences : Incorporates a pyrrole ring fused to the oxadiazepine system, increasing nitrogen content and altering electron density.
  • Pharmacological Activity : Exhibits analgesic properties (e.g., 58% inhibition of writhing at 20 mg/kg in mice), comparable to pentazocine .

1H-Pyridazino[1,2-a][1,2,5]triazepine Derivatives

  • Synthesis : Features a triazepine ring instead of oxadiazepine, synthesized via multi-step protection-deprotection strategies .
  • Structural Differences : The triazepine ring introduces additional nitrogen atoms, increasing polarity and aqueous solubility.
  • Applications : Explored as protease inhibitors due to hydrogen-bonding capabilities .

Comparative Data Table

Compound Core Structure Key Functional Groups Synthesis Yield Notable Properties/Applications
Target Compound Pyridazino-oxadiazepine Tetrone N/A Potential enzyme inhibition
Pyridazino[4,3-c:5,6-c']diquinoline-6,7-dione Diquinoline Diketone ~75% Optoelectronic materials
Pyridazino[4,5-b]quinolin-10(5H)-one Pyridazine-quinoline Ketone, fluorine substituent >80% Photodynamic therapy
Pyrido-pyrrolo-oxadiazepines Pyrrole-oxadiazepine Methyl substituents ~60% Analgesic (58% inhibition at 20 mg/kg)
1H-Pyridazino[1,2-a][1,2,5]triazepine Triazepine Hydroxymethyl, ester N/A Protease inhibition

Key Research Findings

  • Reactivity: The oxadiazepine ring in the target compound may confer greater strain compared to pyridazine-quinoline systems, influencing its participation in ring-opening reactions .
  • Pharmacological Potential: Structural similarities to pyrido-pyrrolo-oxadiazepines suggest possible analgesic or anti-inflammatory activity, though empirical data are lacking .
  • Stability : Tetrone groups likely enhance hydrogen-bonding capacity, improving binding affinity in enzyme inhibition but reducing solubility compared to triazepine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.